4-(hydroxyiminomethyl)benzoic Acid

Description

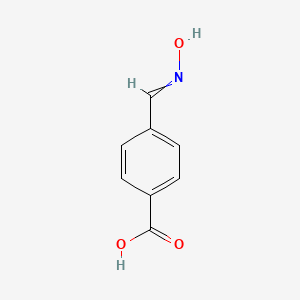

4-(Hydroxyiminomethyl)benzoic acid (C₈H₇NO₃) is a benzoic acid derivative featuring a hydroxyiminomethyl (-CH=N-OH) substituent at the para position. This oxime-containing compound combines the carboxylic acid group's reactivity with the chelating and nucleophilic properties of the oxime moiety.

Properties

IUPAC Name |

4-(hydroxyiminomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCPLAQBBAOCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425521 | |

| Record name | Benzoic acid, 4-[(hydroxyimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3477-93-8 | |

| Record name | Benzoic acid, 4-[(hydroxyimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(hydroxyimino)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxyiminomethyl)benzoic Acid typically involves the oximation of 4-formylbenzoic acid. The reaction is carried out under acidic or basic conditions, using hydroxylamine hydrochloride as the oximation reagent . The reaction proceeds as follows:

- Dissolve 4-formylbenzoic acid in a suitable solvent such as ethanol.

- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

- Heat the reaction mixture to reflux for several hours.

- Cool the mixture and acidify with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(hydroxyiminomethyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(hydroxyiminomethyl)benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(hydroxyiminomethyl)benzoic Acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Hydroxy-Substituted Benzoic Acids

4-Hydroxybenzoic acid (p-hydroxybenzoic acid, C₇H₆O₃):

- Structure: A hydroxyl (-OH) group replaces the hydroxyiminomethyl group.

- Properties : Lower molecular weight (138.12 g/mol vs. 165.15 g/mol for the target compound), higher acidity (pKa ~4.5) due to electron-withdrawing -OH group.

- Applications: Widely found in plants (e.g., Cynanchum paniculatum , Aconitum vaginatum ) and used as a preservative. The absence of the oxime group limits its metal-chelating capacity compared to 4-(hydroxyiminomethyl)benzoic acid .

4-Hydroxy-3-prenylbenzoic acid (C₁₃H₁₆O₃):

- Structure : Contains a prenyl (-C₅H₉) substituent at the meta position in addition to the para -OH group.

- Properties : Higher lipophilicity due to the prenyl chain, facilitating membrane penetration. Isolated from fungal sources (Curvularia spp.), highlighting natural occurrence vs. the synthetic origin of many oxime derivatives .

Amino and Ester Derivatives

4-(Aminomethyl)benzoic acid (C₈H₉NO₂):

- Structure: Features an aminomethyl (-CH₂NH₂) group instead of hydroxyiminomethyl.

- Synthesis : Prepared via reductive amination or nucleophilic substitution, often using catalysts like NaOH or K₂CO₃ in THF/water .

- Properties: Basic amino group (pKa ~9.5) contrasts with the acidic oxime (pKa ~6–8). Used in peptide synthesis and as a building block for pharmaceuticals .

Methyl 4-(N-hydroxycarbamimidoyl)benzoate (C₁₀H₁₀N₂O₃):

Heterocyclic and Complex Derivatives

4-((E)-{[3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid (C₁₇H₁₃N₅O₃S):

- Structure : Incorporates a triazole-thione ring linked via an imine group.

- Properties: Enhanced biological activity due to the triazole moiety, which may interact with enzymes like cytochrome P450.

4-(Imidazol-1-yl)benzoic acid (C₁₀H₈N₂O₂):

- Structure : Imidazole ring at the para position.

- Activity : Acts as a cytochrome P450 inhibitor (Ki values in µM range), demonstrating how heterocyclic substituents modulate enzyme binding compared to oxime derivatives .

Biological Activity

4-(Hydroxyiminomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyimino group, which influences its chemical reactivity and biological interactions. Research has indicated that it may possess antimicrobial and anticancer properties, among other biological effects.

The structural formula of this compound can be represented as follows:

The hydroxyimino group allows the compound to form hydrogen bonds with biological macromolecules, affecting their structure and function. Moreover, it may act as a chelating agent, binding to metal ions and modulating their biological availability.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens, including bacteria and fungi. For instance, the compound demonstrated inhibition of radial growth in fungal species such as Ganoderma boninense, with effective concentrations ranging from 0.5 to 2.5 mg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cell signaling pathways and induction of apoptosis, although specific pathways remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus revealed that the compound effectively reduced bacterial viability at concentrations above 1 mg/mL.

- Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 20 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

The hydroxyimino group in this compound contributes to its distinct reactivity and biological effects compared to its analogs.

Toxicology and Safety Profile

Toxicological studies suggest that while the compound exhibits beneficial biological activities, it may also pose risks at higher concentrations. In animal studies, doses exceeding 200 mg/kg have shown signs of mild toxicity, including respiratory irritation and transient salivation . Long-term exposure assessments are necessary to fully establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.